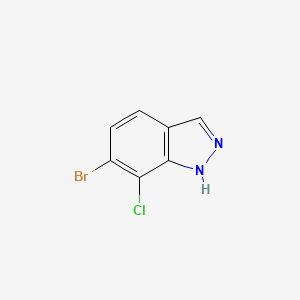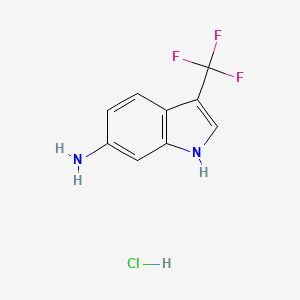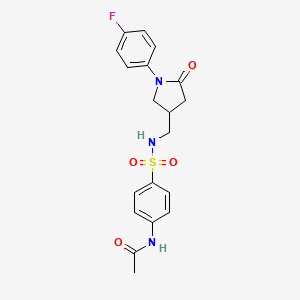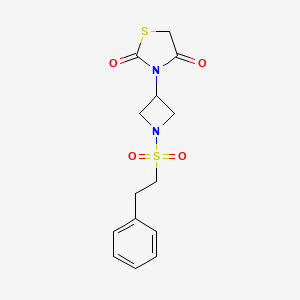
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-diones are five-membered heterocyclic compounds that contain a thiazole ring with carbonyl moieties at positions 2 and 4 . These compounds are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties .
Synthesis Analysis
Thiazolidine-2,4-dione derivatives are synthesized using various physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc . The synthesis involves the use of deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed to find the most suitable solvent .Molecular Structure Analysis
Thiazolidine-2,4-dione is a five-membered heterocyclic compound. The thiazole ring in its structure contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives include the Knoevenagel condensation . The synthesis process involves the reaction of substituted aniline with thionyl chloride, 2-cyanoiminoradical-1,3-thiazolidine, and K2CO3 in acetonitrile solution .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives can be established using physiochemical parameters and spectral techniques . For example, one of the synthesized compounds, 3-((1,3-dioxoisoindolin-2-yl)methyl)thiazolidine-2,4-dione (LPSF/FT-01), is a white solid with a melting point of 172 °C .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, focusing on six unique applications:
Antimicrobial Activity
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has shown promising antimicrobial properties. The thiazolidine-2,4-dione scaffold is known for its ability to inhibit bacterial growth by targeting essential enzymes and cellular processes. This compound can be particularly effective against resistant strains of bacteria, making it a valuable candidate for developing new antibiotics .
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress and damage caused by free radicals. This property is beneficial in preventing various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant potential of this compound can be harnessed in developing therapeutic agents aimed at mitigating oxidative damage .
Hypoglycemic Effects
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been studied for its hypoglycemic effects, particularly in the management of diabetes. The thiazolidine-2,4-dione moiety is known to improve insulin sensitivity and regulate blood glucose levels by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). This makes it a potential candidate for developing new antidiabetic drugs .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, which are essential in treating various inflammatory conditions. By inhibiting the production of pro-inflammatory cytokines and mediators, it can reduce inflammation and provide relief in conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Neuroprotective Effects
Research has indicated that 3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .
Anticancer Potential
The compound has shown potential in anticancer research due to its ability to induce apoptosis (programmed cell death) in cancer cells. It can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. This makes it a promising candidate for developing new anticancer therapies .
作用機序
将来の方向性
The future directions in the research of thiazolidine-2,4-dione derivatives involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . The development of more effective and less toxic drugs for cancer treatment is a constant challenge , and thiazolidine-2,4-dione derivatives may play a significant role in this endeavor. Further studies are needed to confirm their viability .
特性
IUPAC Name |
3-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)12-8-15(9-12)22(19,20)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXNYFAAHCWMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Phenethylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

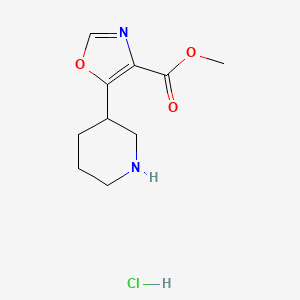

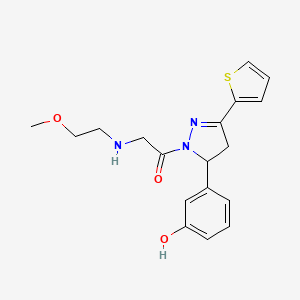
![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)
![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)

